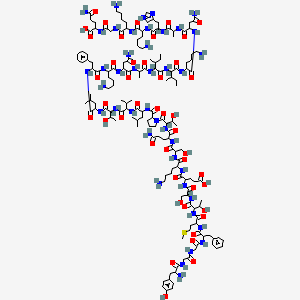

Beta-endorphin(camel)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central and peripheral nervous systems. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . Beta-endorphin is known for its potent analgesic effects and involvement in reward-centric and homeostasis-restoring behaviors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-endorphin is synthesized through the cleavage of pro-opiomelanocortin (POMC), a precursor protein. The cleavage involves prohormone convertases (PC) 1 and 2, which process POMC into adrenocorticotrophic hormone biosynthetic intermediate and beta-lipotropic hormone. Beta-lipotropic hormone is further cleaved into beta-endorphin and gamma-lipotropic hormone .

Industrial Production Methods: Industrial production of beta-endorphin typically involves recombinant DNA technology. This method uses genetically engineered microorganisms to produce large quantities of the peptide. The process includes the insertion of the gene encoding beta-endorphin into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which is then purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Beta-endorphin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent peptide degradation.

Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are used to reduce disulfide bonds within the peptide.

Substitution: Substitution reactions often involve the modification of amino acid residues within the peptide.

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can result in the cleavage of disulfide bonds .

Aplicaciones Científicas De Investigación

Beta-endorphin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying protein folding and stability.

Biology: Investigated for its role in modulating pain perception and stress responses.

Medicine: Explored for its potential therapeutic applications in pain management, psychiatric disorders, and neurodegenerative diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mecanismo De Acción

Beta-endorphin exerts its effects primarily by binding to mu opioid receptors, which are distributed throughout the body, brain, and immune cells. Upon binding, beta-endorphin activates these receptors, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neuronal excitability. This results in analgesic effects, modulation of stress responses, and regulation of immune function .

Comparación Con Compuestos Similares

- Alpha-endorphin

- Gamma-endorphin

- Enkephalins

- Dynorphins

Comparison: Beta-endorphin is unique among these compounds due to its higher potency and longer-lasting effects. While alpha-endorphin and gamma-endorphin also bind to opioid receptors, they exhibit lower analgesic potency compared to beta-endorphin. Enkephalins and dynorphins, on the other hand, have different receptor affinities and physiological roles. Enkephalins primarily bind to delta opioid receptors, while dynorphins have a higher affinity for kappa opioid receptors .

Beta-endorphin’s unique properties make it a valuable target for research and therapeutic applications, particularly in the fields of pain management and neuropsychiatric disorders .

Propiedades

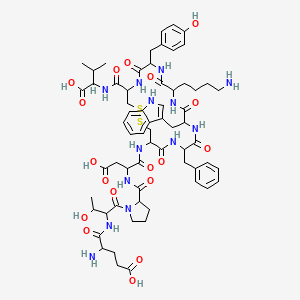

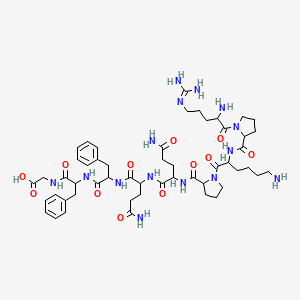

IUPAC Name |

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQALISCIMNBRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H250N42O44S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)

![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)

![N-[(1R)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B8262181.png)